molecular formula C14H13N3O2 B1348638 Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- CAS No. 96549-95-0

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-

Cat. No.: B1348638
CAS No.: 96549-95-0
M. Wt: 255.27 g/mol
InChI Key: CHKKZILXOJVMAD-UHFFFAOYSA-N
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Description

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely used in various industrial applications due to their stability and effectiveness. This compound is particularly noted for its role as a UV absorber, protecting materials from the harmful effects of ultraviolet radiation .

Mechanism of Action

Target of Action

It’s known that benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Mode of Action

Benzotriazole derivatives are known to interact with enzymes and receptors in biological systems due to their large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .

Biochemical Pathways

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that benzotriazole derivatives are used in various applications such as uv absorbers or stabilizers in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of uv radiation .

Result of Action

Benzotriazole derivatives have shown a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Action Environment

The action of Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- can be influenced by environmental factors. For instance, it’s known that benzotriazole derivatives can form robust thermally stable gels in a range of solvents and are responsive under pH stimuli or to the presence of metal cations . These properties suggest that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of metal ions.

Preparation Methods

Chemical Reactions Analysis

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- is unique compared to other similar compounds due to its specific structure and UV absorption properties. Similar compounds include:

These compounds share the benzotriazole core but differ in their substituents, leading to variations in their physical and chemical properties.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-8-7-10-5-6-14(19)13(9-10)17-15-11-3-1-2-4-12(11)16-17/h1-6,9,18-19H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKKZILXOJVMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)C3=C(C=CC(=C3)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072981
Record name Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5072981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

96549-95-0
Record name 2-[2′-Hydroxy-5′-(2-hydroxyethyl)phenyl]-2H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96549-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-
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Record name Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-
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Record name Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-1,2,3-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol
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Synthesis routes and methods I

Procedure details

In a like manner there are prepared 2-(2'-Hydroxy-5'-hydroxyethylphenyl)-5-chloro-2H-benzotriazole, 2-(2'-Hydroxy-5'-hydroxypropylphenyl)-5-chloro-2H-benzotriazole and 2-(2'-Hydroxy-5'-hydroxypropylphenyl)-2H-benzotriazole from which the corresponding methacrylyloxyalkylphenyl-2H-benzotriazoles are readily prepared in good yield and purity following the general procedures set forth above.
Name
2-(2'-Hydroxy-5'-hydroxyethylphenyl)-5-chloro-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2'-Hydroxy-5'-hydroxypropylphenyl)-5-chloro-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2'-Hydroxy-5'-hydroxypropylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methacrylyloxyalkylphenyl-2H-benzotriazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5.39 g (18 mmols) of crude 4-(2-hydroxyethyl)-2-[(2-nitrophenyl)azo]phenol synthesized in Example 3 was dissolved in 18 ml of aqueous solution of 2N sodium hydroxide. Subsequently, 9 ml of previously prepared aqueous solution of 25% sodium hydroxide and 5.4 g (83 mmols) of zinc powder were simultaneously added over a period of about 3 hours. The reaction mixture was heated to 70° C. and stirred for about 2 hours. The reaction mixture was then cooled to room temperature and filtered to collect inorganic substance. The obtained mother liquor was acidified with concentrated hydrochloric acid. Precipitated crystals were collected by filtration and recrystalized in toluene, giving 3.70 g of 2-(2H-benzotriazole-2-yl)-4-(2-hydroxyethyl)phenol as yellow crystals (yield 70%, purity 87%).
Quantity
5.39 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5.4 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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